Comparative Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) of Trifluorobenzoate Ethyl Ester Regioisomers
The 3,4,5-trifluoro substitution pattern imparts a measurable increase in lipophilicity relative to other regioisomers. The consensus Log Pₒ/𝓌 value for ethyl 3,4,5-trifluorobenzoate is calculated at 2.95, which is higher than the LogP value of 2.28 reported for ethyl 2,4,5-trifluorobenzoate [1]. Concurrently, the topological polar surface area (TPSA) is 26.3 Ų, a parameter that influences membrane permeability and oral bioavailability predictions . These differential physicochemical parameters underscore why substituting the 3,4,5-isomer for the 2,4,5-isomer in a lead optimization series would alter predicted ADME properties and potentially confound structure-activity relationship interpretations.
| Evidence Dimension | Lipophilicity (Consensus Log Pₒ/𝓌) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Consensus Log P: 2.95; TPSA: 26.3 Ų |
| Comparator Or Baseline | Ethyl 2,4,5-trifluorobenzoate (CAS 351354-41-1): LogP = 2.28 |
| Quantified Difference | ΔLogP ≈ 0.67 (Target is more lipophilic) |
| Conditions | In silico calculation using multiple predictive algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining consistent lipophilicity-driven properties (e.g., membrane permeability, metabolic stability) in a compound library or synthetic route.
- [1] ChemSrc. (2016). Ethyl 3,4,5-trifluorobenzoate – LogP Data. Retrieved from m.chemsrc.com View Source
